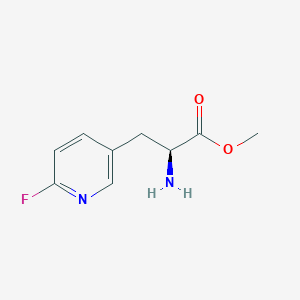
Methyl (S)-2-amino-3-(6-fluoropyridin-3-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (S)-2-amino-3-(6-fluoropyridin-3-yl)propanoate is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a fluoropyridine moiety, which is known for its biological activity and utility in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-2-amino-3-(6-fluoropyridin-3-yl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-fluoropyridine and amino acids.
Reaction Conditions: The key steps include the formation of the fluoropyridine ring and the introduction of the amino group. This can be achieved through various organic reactions such as nucleophilic substitution and amination.
Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process is optimized for yield and efficiency, often employing catalysts and controlled reaction conditions to minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (S)-2-amino-3-(6-fluoropyridin-3-yl)propanoate undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different analogs.
Substitution: The fluorine atom in the pyridine ring can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups into the pyridine ring.
Wissenschaftliche Forschungsanwendungen
Methyl (S)-2-amino-3-(6-fluoropyridin-3-yl)propanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It finds applications in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Methyl (S)-2-amino-3-(6-fluoropyridin-3-yl)propanoate involves its interaction with specific molecular targets. The fluoropyridine moiety is known to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 3-(6-fluoropyridin-3-yl)propanoate: Shares a similar fluoropyridine structure but differs in the ester group.
(1R,3S,4S)-3-amino-4,4-difluorocyclopentane-1-ene-1-carboxylate: Another fluorinated compound with distinct structural features.
Uniqueness
Methyl (S)-2-amino-3-(6-fluoropyridin-3-yl)propanoate is unique due to its specific combination of the amino acid and fluoropyridine moieties. This structure imparts unique chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C9H11FN2O2 |
|---|---|
Molekulargewicht |
198.19 g/mol |
IUPAC-Name |
methyl (2S)-2-amino-3-(6-fluoropyridin-3-yl)propanoate |
InChI |
InChI=1S/C9H11FN2O2/c1-14-9(13)7(11)4-6-2-3-8(10)12-5-6/h2-3,5,7H,4,11H2,1H3/t7-/m0/s1 |
InChI-Schlüssel |
XRFSMTVQIKUSLM-ZETCQYMHSA-N |
Isomerische SMILES |
COC(=O)[C@H](CC1=CN=C(C=C1)F)N |
Kanonische SMILES |
COC(=O)C(CC1=CN=C(C=C1)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Methyl-1-(pyrazolo[1,5-a]pyridin-4-yl)methanamine](/img/structure/B15220819.png)
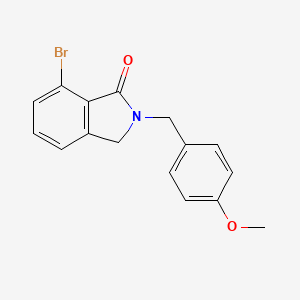

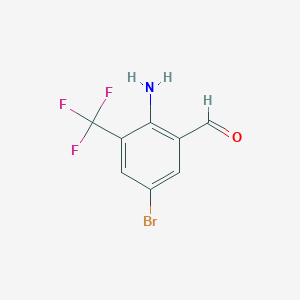
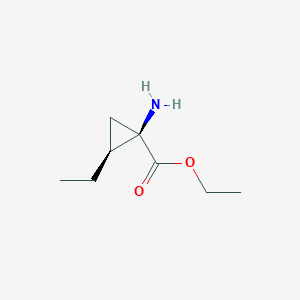
![Methyl benzo[h]quinoline-2-carboxylate](/img/structure/B15220839.png)
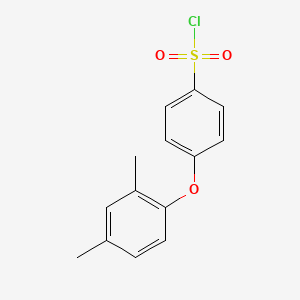
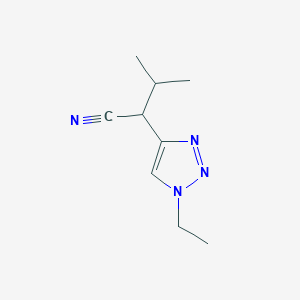

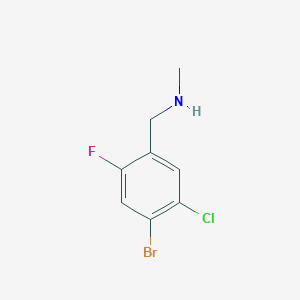



![(2S,3S)-2,3-Di-tert-butyl-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B15220901.png)
